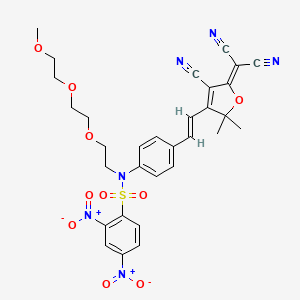

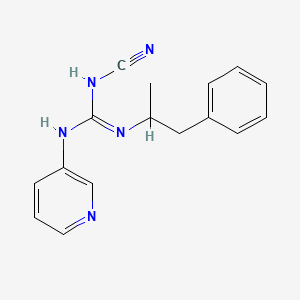

![molecular formula C20H24O6 B592694 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene CAS No. 1414361-09-3](/img/structure/B592694.png)

1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene (BMMPE) is a heterocyclic aromatic compound. It belongs to the family of benzene derivatives, and it is a member of the class of compounds known as methoxymethoxybenzenes. BMMPE has been extensively studied in recent years due to its unique properties and potential applications in various fields. It has been used in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a fluorescent probe in biological systems. In addition, BMMPE has been explored for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene has been studied for its potential applications in various scientific fields. It has been used as a fluorescent probe in biological systems to study the interaction between proteins and small molecules. In addition, 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene has been used in the synthesis of various pharmaceuticals, such as drugs for the treatment of cancer and other diseases. It is also a useful catalyst in organic reactions, and it has been used in the synthesis of other heterocyclic compounds.

Mecanismo De Acción

The mechanism of action of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, which allows it to interact with other molecules and form covalent bonds. In addition, 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene is known to interact with proteins and other molecules in the cell, which may be involved in its mechanism of action.

Biochemical and Physiological Effects

The biochemical and physiological effects of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene are still under investigation. However, the compound has been observed to have anti-inflammatory and anti-cancer properties in vitro and in vivo. In addition, 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene has been shown to have antioxidant and neuroprotective effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene is a relatively stable compound and can be stored at room temperature. It is also soluble in a variety of organic solvents, which makes it easy to use in laboratory experiments. Furthermore, 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene is relatively non-toxic and does not have any known side effects. However, the compound is relatively expensive, and it is not always easy to obtain in large quantities.

Direcciones Futuras

The potential future directions for further research on 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene include: further studies on its biochemical and physiological effects; further investigation of its mechanism of action; exploring its potential applications in the synthesis of pharmaceuticals; exploring its potential use as a catalyst in organic reactions; and exploring its potential use as a fluorescent probe in biological systems. Additionally, further research could be done to optimize the synthesis method of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene, as well as to develop more efficient and cost-effective ways to produce the compound. Finally, further research could be done to explore the potential of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene in other fields, such as materials science and nanotechnology.

Métodos De Síntesis

1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene can be synthesized from the reaction of 2,4-dichlorobenzaldehyde and 2-methoxy-4-methoxybenzenethiol. The reaction is carried out in the presence of a catalytic amount of sodium ethoxide in ethanol. The reaction results in the formation of 1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene as the major product and several minor byproducts. The reaction can be optimized by varying the reaction temperature and time, as well as the amount of catalyst used.

Propiedades

IUPAC Name |

1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-21-13-24-18-8-6-16(7-9-18)4-5-17-10-19(25-14-22-2)12-20(11-17)26-15-23-3/h4-12H,13-15H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFMVUMHHLAHIT-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

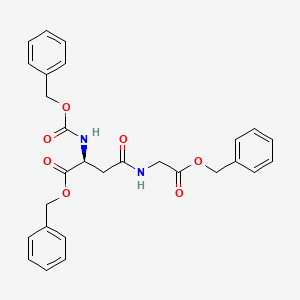

palladium Tetrafluoroborate](/img/no-structure.png)

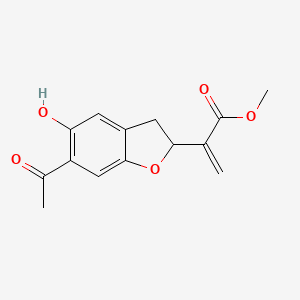

![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)